molecular formula C14H12N4OS B128640 Nolatrexed CAS No. 147149-76-6

Nolatrexed

カタログ番号: B128640
CAS番号: 147149-76-6
分子量: 284.34 g/mol
InChIキー: XHWRWCSCBDLOLM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

作用機序

Target of Action

Nolatrexed is a non-competitive lipophilic inhibitor of thymidylate synthase (TS) . TS is the rate-limiting enzyme in the de novo biosynthetic pathway for thymidine nucleotides . Since thymidine is used exclusively for the synthesis of DNA, TS remains an important target for anticancer drug therapy .

Mode of Action

This compound interacts at the folate cofactor binding site of the TS enzyme . It occupies the folate binding site of TS, resulting in inhibition of TS activity and thymine nucleotide synthesis . This interaction with its targets leads to subsequent changes in the cell.

Biochemical Pathways

The inhibition of TS by this compound disrupts the de novo biosynthetic pathway for thymidine nucleotides . This disruption affects the synthesis of DNA, as thymidine is used exclusively for this purpose . The downstream effects of this disruption include the inhibition of DNA replication and DNA damage .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in clinical trials. It has been found that this compound can be safely administered to patients with cancer . Due to a pharmacokinetic interaction, the doses of other drugs, such as paclitaxel, should be reduced when administered during this compound infusion . This compound is an inhibitor of the major routes of metabolism of paclitaxel .

Result of Action

The result of this compound’s action is the inhibition of DNA replication and DNA damage . This leads to S-phase cell cycle arrest and caspase-dependent apoptosis . These molecular and cellular effects contribute to the anticancer activity of this compound.

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of other drugs. For example, the pharmacokinetic interaction between this compound and paclitaxel can affect the efficacy and stability of this compound . Therefore, the schedule of administration and the doses of other drugs should be carefully considered when this compound is used in combination with other treatments .

生化学分析

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Nolatrexed involves several steps:

Industrial Production Methods: The industrial production of this compound typically involves the same synthetic routes but on a larger scale. The process is optimized for higher yield and cost-effectiveness, ensuring the purity and consistency of the final product .

化学反応の分析

Types of Reactions: Nolatrexed primarily undergoes substitution reactions due to the presence of reactive functional groups such as the amino and sulfanyl groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an alkaline medium.

    Substitution: Strong bases and catalysts like nantokite.

Major Products: The major products formed from these reactions include various intermediates that lead to the final compound, this compound .

特性

IUPAC Name

2-amino-6-methyl-5-pyridin-4-ylsulfanyl-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4OS/c1-8-2-3-10-11(13(19)18-14(15)17-10)12(8)20-9-4-6-16-7-5-9/h2-7H,1H3,(H3,15,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHWRWCSCBDLOLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)N=C(NC2=O)N)SC3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3048281
Record name Nolatrexed
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147149-76-6
Record name Nolatrexed
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147149-76-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nolatrexed [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147149766
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nolatrexed
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12912
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nolatrexed
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NOLATREXED
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K75ZUN743Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nolatrexed
Reactant of Route 2
Reactant of Route 2
Nolatrexed
Reactant of Route 3
Reactant of Route 3
Nolatrexed
Reactant of Route 4
Nolatrexed
Reactant of Route 5
Nolatrexed
Reactant of Route 6
Nolatrexed
Customer
Q & A

Q1: What is the primary mechanism of action of Nolatrexed?

A: this compound functions as a thymidylate synthase (TS) inhibitor. [, , , ] It directly binds to the folate site of TS, effectively inhibiting its activity. [] This inhibition disrupts the de novo synthesis of thymidylate (TMP), a nucleotide essential for DNA replication and repair. [, , ] This ultimately leads to the inhibition of cell growth and proliferation, particularly in rapidly dividing cancer cells.

Q2: Does this compound affect both de novo thymidylate and purine biosynthesis?

A: While this compound primarily targets thymidylate synthase, research suggests its impact on purine biosynthesis is less pronounced. Studies have shown that while this compound effectively inhibits TS activity at low concentrations, it requires much higher concentrations to significantly impact de novo purine synthesis. []

Q3: How does this compound enter tumor cells?

A: this compound passively enters tumor cells in its active form. [] This is in contrast to some other antifolates that require conversion to active metabolites inside the cell.

Q4: What is the molecular formula and weight of this compound?

A: this compound's molecular formula is C19H17N5OS⋅2(HCl) (as dihydrochloride dihydrate). Its molecular weight is 436.36 g/mol. [, , ]

Q5: Is there any spectroscopic data available for this compound?

A: Yes, spectroscopic data like 1H NMR, IR, and MS has been used to confirm the structure of this compound and its intermediates during synthesis. [, ]

Q6: Has computational chemistry been used in the development of this compound?

A: Yes, this compound was designed using structure-based computer modeling to target thymidylate synthase. [] This approach helps in understanding the interaction between the drug and its target at a molecular level, aiding in drug design and optimization.

Q7: Is there information on how structural modifications of this compound affect its activity?

A: While specific SAR studies on this compound are limited in the provided research, the design of this compound itself is a testament to SAR principles. As a non-classical antifolate, it possesses structural features distinct from classical antifolates like methotrexate. These differences contribute to this compound’s unique pharmacological properties, including its ability to passively enter cells in its active form. [, , ]

Q8: What are the challenges associated with this compound’s formulation?

A: this compound's formulation requires careful consideration due to its relatively short half-life. [] To address this, researchers have explored various drug delivery systems, including liposomes, to achieve sustained release and potentially improve its therapeutic efficacy. [, , ]

Q9: Are there any specific strategies to improve this compound's stability or bioavailability?

A: Liposomal formulations of this compound have been investigated as a means to enhance its stability and achieve sustained release in vivo. [, , ] This approach aims to address the limitation of its short half-life and potentially improve its therapeutic window.

Q10: How is this compound administered, and what is its typical dosage regimen?

A: this compound has been investigated in clinical trials using different administration routes and schedules, including continuous intravenous infusion over several days and oral administration. [, , , , ]

Q11: What are the main pharmacokinetic parameters of this compound?

A: this compound exhibits non-linear pharmacokinetics, meaning its clearance changes with increasing doses. [] Its bioavailability is close to 100% when administered orally. [] The half-life of this compound is relatively short, around 173 minutes when administered intravenously. [] About 18% of the drug is excreted unchanged in the urine. []

Q12: Is there a correlation between this compound plasma concentration and its toxicity?

A: Research suggests a strong link between this compound plasma concentrations and hematological toxicity. Studies indicate that average trough this compound concentration, rather than the dose itself, is significantly correlated with a decrease in thrombocytes and neutrophils. [, ] This highlights the importance of monitoring plasma drug levels to manage potential toxicities.

Q13: Does this compound exhibit dose accumulation with repeated administration?

A: In a Phase II trial involving patients with advanced hepatocellular carcinoma, no accumulation of this compound was observed in plasma between treatment cycles 1–6. [] This suggests that the drug is effectively eliminated from the body between cycles, even with repeated administration.

Q14: What is the evidence of this compound's antitumor activity in preclinical settings?

A: Preclinical studies have demonstrated this compound's efficacy against various cancer cell lines, including those derived from liver, colon, and head and neck cancers. [, , , , , , , , , , , ] These studies provide the basis for further investigation of this compound in clinical trials.

Q15: What is the in vivo efficacy of this compound against solid tumors?

A: In vivo studies using mouse models have shown that this compound can effectively inhibit the growth of solid tumors. [, , , ] Specifically, this compound demonstrated a tumor weight inhibition rate of 41.68% in a study using a mouse model of hepatocarcinoma. []

Q16: What are the known mechanisms of resistance to this compound?

A: One identified mechanism of this compound resistance involves impaired drug transport into tumor cells. Research suggests that reduced expression or function of specific folate transporters, like TbFT1–3 in Trypanosoma brucei, can lead to resistance to this compound and other antifolates. []

Q17: Is there cross-resistance between this compound and other antifolates?

A: The relationship between this compound resistance and resistance to other antifolates is complex and depends on the specific antifolate and the mechanism of resistance involved. For instance, while reduced folate transporter activity can confer resistance to both classical antifolates like methotrexate and this compound, the degree of cross-resistance may vary. [, ]

Q18: What are the common adverse effects observed with this compound in clinical trials?

A: The most commonly reported side effects in clinical trials of this compound include myelosuppression (decreased blood cell counts), gastrointestinal toxicity (nausea, vomiting, diarrhea), and mucositis (inflammation of the mucous membranes). [, , , , , , , ] The severity of these side effects can vary depending on the dose and schedule of this compound administration.

Q19: Has there been any effort to mitigate the toxicity of this compound in clinical trials?

A: Yes, in Phase III clinical trials like the ETHECC trial, supportive care measures were implemented to mitigate this compound's toxicity. [] These measures included prophylactic use of antiemetics to manage nausea and vomiting, antihistamines for rash, and adequate hydration and oral care to address mucositis. This approach led to a reduction in severe hematological and non-hematological toxicities compared to earlier Phase II trials.

Q20: Are there any drug delivery systems being explored to improve this compound delivery?

A: Researchers have been investigating liposomal formulations of this compound to improve its pharmacokinetic profile and potentially enhance its therapeutic efficacy. [, , ] Liposomes, being biocompatible and capable of encapsulating drugs, can act as drug delivery vehicles, potentially leading to targeted delivery and controlled release of this compound.

Q21: What is the solubility profile of this compound?

A: this compound dihydrochloride is a water-soluble compound. [, ] This property makes it suitable for intravenous administration and formulation into solutions for infusion.

Q22: Does this compound interact with drug transporters?

A: Yes, this compound is known to interact with folate transporters, which are important for its cellular uptake. [, ] This interaction is crucial for its mechanism of action but can also be a potential site for drug resistance if transporter function is impaired.

Q23: What are some alternative thymidylate synthase inhibitors used in cancer treatment?

A: Other thymidylate synthase inhibitors used in cancer treatment include: * Raltitrexed [, , , ] * Pemetrexed [, ] * GW1843U89 []

Q24: How has research on this compound contributed to a broader understanding of cancer biology?

A: Research on this compound has provided valuable insights into the role of thymidylate synthase as a target for cancer therapy. [] The development and evaluation of this compound have contributed to a better understanding of the complexities of antifolate pharmacology and resistance mechanisms in cancer cells. [, ]

Q25: Are there any synergistic effects when this compound is combined with other anticancer agents?

A: Yes, studies have explored the combination of this compound with other anticancer agents to enhance its efficacy. For example, this compound has been investigated in combination with: * Paclitaxel [] * Cisplatin [, ] * 5-Fluorouracil []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。